molecular formula C9H6N2 B1600995 3-Methylphthalonitrile CAS No. 36715-97-6

3-Methylphthalonitrile

Cat. No.: B1600995
CAS No.: 36715-97-6
M. Wt: 142.16 g/mol
InChI Key: OHVMIPVAUWCHCL-UHFFFAOYSA-N
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Description

3-Methylphthalonitrile is an organic compound with the molecular formula C9H6N2. It is a derivative of phthalonitrile, where a methyl group is attached to the benzene ring at the third position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylphthalonitrile can be synthesized through several methods, including the nitration of methylbenzene followed by subsequent reduction and cyclization steps. Another common method involves the reaction of phthalic anhydride with ammonia in the presence of a methylating agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the controlled reaction of phthalic anhydride with methylamine under high temperatures and pressures. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylphthalonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or organolithium reagents.

Major Products Formed:

  • Oxidation: Produces carboxylic acids and their derivatives.

  • Reduction: Yields amines and amides.

  • Substitution: Results in the formation of various substituted benzene derivatives.

Scientific Research Applications

3-Methylphthalonitrile is widely used in scientific research due to its versatility and reactivity. It finds applications in:

  • Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of new therapeutic agents and drug delivery systems.

  • Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Methylphthalonitrile exerts its effects depends on the specific application. In general, it involves the interaction with molecular targets and pathways such as enzyme active sites or receptor binding sites. The compound's reactivity allows it to form stable complexes with various biomolecules, leading to its diverse applications.

Comparison with Similar Compounds

  • 4-Methylphthalonitrile

  • 2-Methylphthalonitrile

  • Phthalonitrile

  • Isophthalonitrile

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Properties

IUPAC Name

3-methylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVMIPVAUWCHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495946
Record name 3-Methylbenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36715-97-6
Record name 3-Methyl-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36715-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methylphthalonitrile
3-Methylphthalonitrile
ZINC cyanide
3-Methylphthalonitrile
3-Methylphthalonitrile
ZINC cyanide
3-Methylphthalonitrile

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